4-Amino-3-(4-ethylphenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
Description
4-Amino-3-(4-ethylphenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a heterocyclic compound featuring a thiazole-2-thione core. Key structural attributes include:
- Position 4: An amino group, which may enhance solubility and serve as a hydrogen-bond donor.
Synthetic routes for analogous thiazole-2-thiones typically involve condensation reactions of thiocarbohydrazides or isothiocyanates with carbonyl precursors, followed by recrystallization from polar solvents like dimethylformamide (DMF) .
Properties
Molecular Formula |
C16H19N3O2S2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
[4-amino-3-(4-ethylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H19N3O2S2/c1-2-11-3-5-12(6-4-11)19-14(17)13(23-16(19)22)15(20)18-7-9-21-10-8-18/h3-6H,2,7-10,17H2,1H3 |
InChI Key |
GUQDNKPMNQPIBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCOCC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of an appropriate aldehyde or ketone with a thioamide, followed by cyclization.
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway, but they typically involve refluxing in suitable solvents with acid or base catalysts.
Industrial Production: While industrial-scale production methods may vary, laboratories often employ multistep syntheses to obtain this compound.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Overview
4-Amino-3-(4-ethylphenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a compound belonging to the thiazole family, which has garnered attention for its potential applications in medicinal chemistry. This compound exhibits various biological activities, making it a candidate for further research and development in pharmaceuticals.
Pharmaceutical Applications
The primary applications of this compound are in the fields of antimicrobial and anticancer therapies. Numerous studies have indicated that thiazole derivatives possess significant biological properties, including:
- Antimicrobial Activity : Research has shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains. For instance, compounds similar to 4-Amino-3-(4-ethylphenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione have demonstrated activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms often involve interference with bacterial cell wall synthesis or protein synthesis pathways .
- Anticancer Properties : Thiazole derivatives have been investigated for their anticancer effects, particularly against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .
Biological Studies and Case Examples
Several case studies highlight the efficacy of thiazole compounds in medicinal applications:
- Antimicrobial Studies : A study involving thiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The synthesized compounds were tested using disc diffusion methods, revealing zones of inhibition that indicate effective antimicrobial action .
- Cytotoxicity Assays : In vitro cytotoxicity assays using the Sulforhodamine B method demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines. For example, a related thiazole compound was found to reduce cell viability significantly in MCF7 cells at low micromolar concentrations .
| Compound Name | Activity Type | Target Organism/Cell Line | Method Used | Result Summary |
|---|---|---|---|---|
| Thiazole Derivative A | Antimicrobial | Staphylococcus aureus | Disc Diffusion | Significant inhibition observed |
| Thiazole Derivative B | Anticancer | MCF7 (Breast Cancer) | Sulforhodamine B Assay | Reduced cell viability at low doses |
| Thiazole Derivative C | Antimicrobial | Escherichia coli | Disc Diffusion | Moderate inhibition |
| Thiazole Derivative D | Anticancer | HCT116 (Colon Cancer) | Sulforhodamine B Assay | High cytotoxicity noted |
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of thiazole-2-thione derivatives are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis:
Key Observations :
Biological Activity
The compound 4-Amino-3-(4-ethylphenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a member of the thiazole family, which has garnered attention due to its diverse biological activities. Thiazoles and their derivatives are known for their roles in medicinal chemistry, particularly for their antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of the compound involves a multi-step reaction starting from an equimolar mixture of various precursors. The primary method includes:
- Starting Materials : Ethyl 2-cyano-2-(4-hydroxy-4-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-3-phenylthiazolidin-2-ylidene)acetate.
- Reagents : Hydroxylamine hydrochloride and anhydrous potassium carbonate.
- Conditions : The reaction is performed in anhydrous ethanol under reflux for approximately 4 hours.
- Purification : The resulting solid is filtered, dried, and recrystallized from dimethylformamide (DMF) to yield pale-yellow crystals with a melting point of 211−212 °C .
Antimicrobial Properties
The thiazole ring system has been associated with various antimicrobial activities. The compound's structure suggests potential efficacy against a range of pathogens:
- Antibacterial Activity : Preliminary studies indicate that derivatives of thiazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 42 | |
| Pseudomonas aeruginosa | 58 |
Anticancer Activity
Thiazole derivatives are also being investigated for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been noted:
- Cell Lines Tested : Various studies have assessed the activity against human cancer cell lines, including colon cancer (HCT 116).
- Efficacy : Some thiazole derivatives have shown IC50 values below 10 μM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
Research has indicated that thiazole compounds may also possess anti-inflammatory properties:
- Mechanism : The anti-inflammatory activity is hypothesized to be linked to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .
Case Studies
-
Case Study on Antimicrobial Activity :
- A series of thiazole derivatives were tested against various bacterial strains. The study highlighted that modifications at the phenyl ring significantly influenced antibacterial potency. Compounds with halogen substituents exhibited enhanced activity against S. aureus and E. coli compared to unmodified structures .
- Case Study on Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
